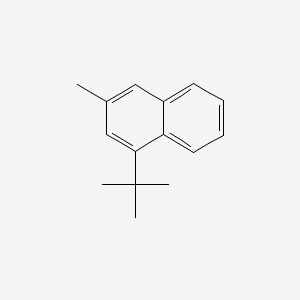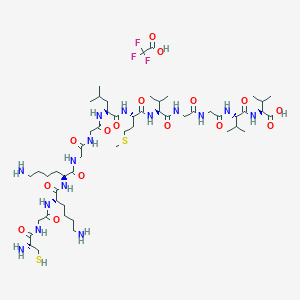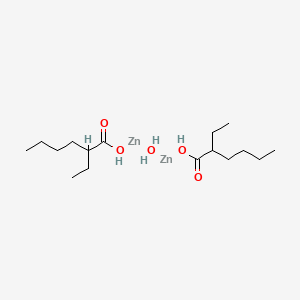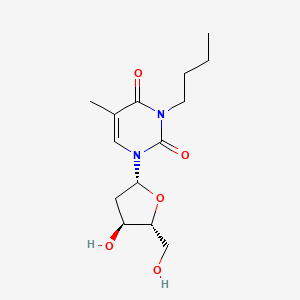
3-Butylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylthymidine is a modified nucleoside derived from thymidine, where a butyl group is attached to the third carbon of the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthymidine typically involves the alkylation of thymidine. One common method is the reaction of thymidine with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Butylthymidine can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thymidine moiety.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyric acid, while substitution reactions can introduce various functional groups to the thymidine scaffold.
Scientific Research Applications
3-Butylthymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be incorporated into DNA strands to study the effects of modified nucleosides on DNA structure and function.
Industry: It may be used in the production of specialized nucleic acid-based materials or as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Butylthymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The butyl group can introduce steric hindrance, altering the interactions between DNA polymerases and the DNA strand. This can lead to the inhibition of DNA synthesis or the induction of mutations, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the butyl group.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
5-Bromodeoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
Uniqueness: 3-Butylthymidine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other thymidine analogs. This modification can enhance its stability, alter its incorporation into DNA, and potentially improve its efficacy as a therapeutic agent.
Properties
CAS No. |
21473-41-6 |
|---|---|
Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
3-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-4-5-15-13(19)9(2)7-16(14(15)20)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,3-6,8H2,1-2H3/t10-,11+,12+/m0/s1 |
InChI Key |
ODDLBRGJCSNGRI-QJPTWQEYSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



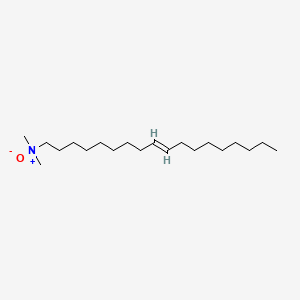

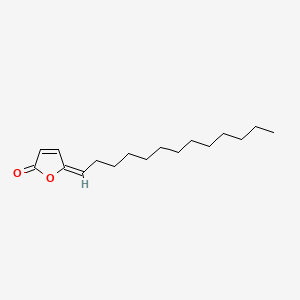

![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

